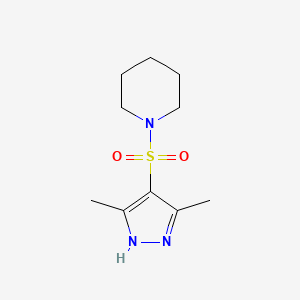

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine" involves various strategies, including the acylation of chloro-substituted cyclic ketones with piperidine-4-carboxylate derivatives, followed by heterocyclization with hydrazine or hydroxylamine . Another approach includes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically, with the latter offering higher yields . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS investigation . The crystal and molecular structures of certain derivatives have been described, revealing the influence of substituents on the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, hydrogenation, iodination , and coupling reactions under dynamic pH control in aqueous media . The use of sodium hydride and dimethylformamide is common in substitution reactions to produce O-substituted derivatives . Additionally, a grinding-induced, sequential one-pot three-component reaction under solvent-free conditions has been reported for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The crystallography studies provide insights into the cell constants and the crystalline state of the compounds . The bioactivity of synthesized compounds has been evaluated against various enzymes, such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some showing significant activity . Molecular docking studies have been used to determine ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein .

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Pyrazoles, pyrazolines, and indazoles, which include “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine”, are basic elements for the design of drug-like compounds with multiple biological activities .

- These compounds have been the focus of scientific community due to their potential applications in medicinal chemistry .

-

Application: Synthesis of Heterocyclic Compounds

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Compounds like “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine” are used in the synthesis of heterocyclic compounds, which are important in drug design .

- A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles was implemented .

- The synthesis involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

-

Application: Synthesis of Drug-like Compounds

- These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

- Over the years, there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Compounds like “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine” are used in the synthesis of heterocyclic compounds, which are important in drug design .

- A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles was implemented .

- The synthesis involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

-

Application: Synthesis of Drug-like Compounds

- These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

- Over the years, there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.

Propriétés

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLAYSDNYDXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404312 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | |

CAS RN |

91141-46-7 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)

![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)